molecular formula C11H13NO2 B2978126 N-cyclopropyl-3-methoxybenzamide CAS No. 506436-61-9

N-cyclopropyl-3-methoxybenzamide

Cat. No.: B2978126
CAS No.: 506436-61-9
M. Wt: 191.23
InChI Key: RFKMUBRDANYKOT-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-3-hydroxybenzamide.

    Reduction: Formation of N-cyclopropyl-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxybenzamide is not well-documented. similar benzamide compounds are known to interact with various molecular targets, including enzymes and receptors. The methoxy group and the cyclopropyl ring may play a role in the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopropyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(7-10)11(13)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMUBRDANYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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